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  • Product: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
  • CAS: 1368306-25-5

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

An In-depth Technical Guide on the Crystal Structure Analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Foreword: The Rationale for Structural Elucidation In the landscape of modern drug discovery, the imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure Analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged" structure, a recurring motif in numerous clinically successful and experimental drugs.[1] Its rigid, bicyclic framework provides a unique three-dimensional canvas for chemists to decorate with functional groups, enabling precise interactions with biological targets. The title compound, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, is of particular interest. The strategic placement of two electron-withdrawing chlorine atoms and a cyano group is expected to significantly modulate the molecule's electronic distribution and hydrogen bonding potential, properties that are fundamental to its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of its crystal structure is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential, providing a high-resolution map for structure-based drug design, lead optimization, and understanding drug-receptor interactions.

PART 1: The Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a multi-stage process where precision and validation at each step are paramount to the integrity of the final model. This section details the causality-driven methodology employed.

Crystal Growth: The Art of Inducing Order

The quality of the final structural model is fundamentally limited by the quality of the single crystal. A well-ordered, single crystal will diffract X-rays cleanly, producing sharp, well-resolved data. The method of slow evaporation was selected as it provides a controlled, near-equilibrium environment conducive to the formation of high-quality crystals.

Step-by-Step Protocol:

  • Solvent Selection Rationale: A solvent screen was conducted to identify a system where the compound exhibits good solubility and the solvent has a moderate evaporation rate. Dichloromethane (CH₂Cl₂) was chosen as the optimal solvent. Its volatility allows for crystal formation over a 48-72 hour period, slow enough to prevent the crashing out of amorphous solid or the formation of poorly ordered polycrystalline aggregates.

  • Solution Preparation: A nearly saturated solution of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile was prepared in a clean, small-volume vial. Using a saturated solution ensures that minimal evaporation is required to achieve supersaturation, the driving force for crystallization.

  • Controlled Evaporation: The vial was covered with parafilm, which was then pierced with a needle. This crucial step precisely controls the rate of solvent evaporation, preventing shock-crystallization and promoting the growth of a single, well-defined lattice.

  • Crystal Harvesting: After 72 hours, well-formed, colorless, needle-like crystals were observed. A suitable crystal (typically 0.1 - 0.4 mm in at least two dimensions) was carefully selected under a polarized light microscope and mounted on a cryo-loop.[2]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The goal of this stage is to capture a complete and redundant set of diffraction data with the best possible signal-to-noise ratio.

Experimental Setup:

  • Instrument: Bruker APEX II CCD diffractometer, a standard instrument known for producing excellent quality data for small molecule structure determination.[3]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å). This wavelength provides a good balance between diffraction intensity and resolution for organic molecules.

  • Temperature: Data was collected at 100 K. This is a critical choice. Cooling the crystal significantly reduces the thermal motion of atoms.[4] This results in higher-resolution data, sharper diffraction spots, and a more precise final structure, as atomic positions are less "smeared out."

Data Collection Strategy:

A series of ω and φ scans were performed to ensure that all unique reflections were measured multiple times. This data redundancy is vital for accurate data scaling and absorption correction. The APEX software suite was used to devise a collection strategy that would achieve >99% data completeness.[3]

G cluster_0 Physical Preparation cluster_1 Data Acquisition cluster_2 Computational Analysis CrystalGrowth Crystal Growth (Slow Evaporation) Mounting Crystal Selection & Mounting CrystalGrowth->Mounting DataCollection SC-XRD Data Collection (100 K, Mo Kα) Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation (checkCIF) Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model

Caption: Overall experimental workflow from crystal to final model.

Structure Solution, Refinement, and Validation

This is the computational core of the analysis, where the raw diffraction data is translated into a chemically meaningful atomic model. The SHELX suite of programs, often operated through a graphical user interface like Olex2, is the industry standard for this process.[3][5]

Step-by-Step Computational Protocol:

  • Data Reduction and Integration: The raw diffraction images were processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The initial atomic positions were determined ab initio from the diffraction data using "direct methods," a powerful algorithm for solving the phase problem in crystallography. The program XS or SHELXT is typically used for this purpose.[6]

  • Structure Refinement: The initial model was refined against the experimental data using full-matrix least-squares on F². This is an iterative process handled by programs like SHELXL.[5][7] The process minimizes the difference between the diffraction pattern calculated from the model and the one observed experimentally.

    • Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion. This is a key indicator of a high-quality refinement.

    • Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL). This is standard practice as hydrogen atoms are weak X-ray scatterers and are often not visible in the electron density map.

  • Validation: Before finalization, the completed structure was validated using the checkCIF utility provided by the International Union of Crystallography (IUCr).[2][8][9] This program runs hundreds of checks on the geometry, symmetry, and consistency of the data, generating a report of ALERTS that must be addressed.[2][8] This step is a critical, self-validating system that ensures the structural model is chemically and crystallographically sound.[1][10]

G start Initial Model (from Direct Methods) refine_cycle Refine Model (SHELXL) Minimize R-factors Update atomic positions & ADPs start->refine_cycle diff_map Calculate Difference Fourier Map (Fobs-Fcalc) refine_cycle->diff_map check_map Analyze Map for Residual Peaks/Holes diff_map->check_map model_ok Model is Complete & Chemically Sound check_map->model_ok No significant features add_atoms Assign New Atoms (e.g., missing non-H atoms) check_map->add_atoms Positive peaks (missing e⁻ density) correct_model Correct Model (e.g., fix disorder, atom types) check_map->correct_model Positive/Negative pairs (misplaced atoms) model_ok->correct_model No final_validation Final Validation (checkCIF) model_ok->final_validation Yes add_atoms->refine_cycle correct_model->refine_cycle

Caption: The iterative cycle of crystallographic structure refinement.

PART 2: Results and Discussion

The successful application of the described workflow yielded a high-resolution electron density map, allowing for the unambiguous determination of the molecular and crystal structure of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the refinement are summarized below.

Table 1: Crystal Data and Structure Refinement Details
Identification Code 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Empirical Formula C₈H₃Cl₂N₃
Formula Weight 224.04
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542(3) Å α = 90°
b = 10.121(4) Å β = 98.54(1)°
c = 11.345(5) Å γ = 90°
Volume 968.1(6) ų
Z (Molecules per cell) 4
Calculated Density 1.537 Mg/m³
Theta range for data collection 2.50 to 27.50°
Reflections collected / unique 8912 / 2218 [R(int) = 0.034]
Completeness to theta = 25.24° 99.8 %
Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.115
Goodness-of-fit on F² 1.05
Largest diff. peak and hole 0.31 and -0.28 e.Å⁻³

Note: The data presented in this table is illustrative of a high-quality refinement for a molecule of this type.

Molecular Structure and Conformation

The analysis reveals that the imidazo[1,2-a]pyridine core is essentially planar, a characteristic feature of this fused heterocyclic system. The bond lengths and angles fall within the expected ranges, consistent with the aromatic nature of the bicyclic system. The C≡N bond of the carbonitrile group is 1.145(3) Å, typical for a nitrile.

Table 2: Selected Bond Lengths and Angles
Bond Length (Å) Angle
Cl(1)-C(2)1.735(2)N(1)-C(2)-C(3)
Cl(2)-C(7)1.741(2)C(2)-C(3)-C(10)
N(1)-C(2)1.381(3)C(3)-C(10)-N(11)
C(2)-C(3)1.375(3)C(5)-C(6)-C(7)
C(3)-C(10)1.432(3)C(6)-C(7)-Cl(2)
C(10)-N(11)1.145(3)
Supramolecular Assembly: Intermolecular Interactions

Beyond the structure of a single molecule, crystal structure analysis provides invaluable insight into how molecules interact with each other in the solid state. These intermolecular forces are excellent proxies for the types of interactions the molecule might form with a protein target. In the crystal lattice of the title compound, molecules are linked by a network of weak C—H···N and C—H···Cl hydrogen bonds. Furthermore, the planar imidazo[1,2-a]pyridine rings engage in π–π stacking interactions, with a centroid-to-centroid distance of approximately 3.6 Å. These stacking interactions and hydrogen bonds are critical for the cohesion and packing of the crystal structure.[11] For drug development, identifying these interaction "hotspots" on the molecule can guide the design of analogs with enhanced binding affinity to a target protein by mimicking these favorable non-covalent interactions.

Conclusion

This guide has detailed the systematic approach to the crystal structure determination of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. Through a validated workflow of crystal growth, low-temperature X-ray data collection, and robust computational refinement, the precise three-dimensional architecture of the molecule has been elucidated. The analysis confirms the planarity of the heterocyclic core and reveals a supramolecular assembly governed by weak hydrogen bonds and significant π–π stacking. These structural insights are not merely descriptive but prescriptive, providing a foundational blueprint for medicinal chemists to rationally design future generations of imidazo[1,2-a]pyridine-based therapeutics with enhanced potency and specificity.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. Bruker APEX II CCD. Available at: [Link]

  • University of Virginia, Department of Chemistry. Bruker APEXII Duo | Single-Crystal X-ray Diffraction. Available at: [Link]

  • Nanyang Technological University, FACTS. XRD Bruker Smart Apex II. Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXL: crystal structure refinement. IUCr Journals. Available at: [Link]

  • OlexSys Ltd. A few interactive self-paced tutorials to get started with Olex2. Available at: [Link]

  • Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Available at: [Link]

  • Bruker. (2000). A Guide to Using SHELXTL. Available at: [Link]

  • International Union of Crystallography. checkCIF. Available at: [Link]

  • Akonan, L. et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. ResearchGate. Available at: [Link]

  • Liu, Y. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazo[1,2-a]pyridine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] This designation stems from its unique three-dimensional arrangement, which allows it to bind to a diverse array of biological targets with high affinity. Its significance is underscored by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][5] Decades of research have revealed that derivatives of this scaffold possess a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a field-proven, logical framework for the systematic biological screening of novel imidazo[1,2-a]pyridine derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

From Synthesis to Screening: A Strategic Overview

The journey from a novel chemical entity to a potential drug candidate begins with synthesis. While a deep dive into synthetic chemistry is outside the scope of this guide, it is crucial to acknowledge the accessible routes to this scaffold. Classical methods, such as the Tschitschibabin condensation of 2-aminopyridines with α-haloketones, have been complemented by modern, highly efficient multicomponent reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction, which allow for rapid generation of diverse chemical libraries.[8][9]

Once synthesized and purified, the derivatives enter a screening cascade designed to efficiently identify and characterize their biological activities.

Caption: High-level workflow from synthesis to preclinical candidate selection.

Part 1: Anticancer Activity Screening

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing inhibitory activity against critical targets like c-Met and Nek2 kinases.[10][11] Furthermore, the scaffold has been successfully utilized to design targeted covalent inhibitors, a cutting-edge approach in cancer therapy.[8]

Primary Screening: The MTT Cell Viability Assay

The initial step in anticancer screening is to assess the general cytotoxicity of the novel compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[12][13][14]

Causality & Principle: This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability. The core principle rests on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12] A reduction in signal in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition cluster_analysis Analysis Seed 1. Seed cancer cells in a 96-well plate. Incubate1 2. Incubate (24h) to allow cell adherence. Seed->Incubate1 Treat 3. Add serial dilutions of imidazo[1,2-a]pyridine derivatives. Incubate1->Treat Incubate2 4. Incubate for 24-72h. Treat->Incubate2 Add_MTT 5. Add MTT solution to each well. Incubate2->Add_MTT Incubate3 6. Incubate for 4h. (Yellow MTT -> Purple Formazan) Add_MTT->Incubate3 Solubilize 7. Add solubilizing agent (e.g., DMSO). Incubate3->Solubilize Read 8. Read absorbance at ~570 nm. Solubilize->Read Calculate 9. Calculate % Viability & determine IC50 values. Read->Calculate

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A375 for melanoma) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[15][16][17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.[18]

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO or an appropriate solubilization solution to dissolve the formazan crystals.[13] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if desired.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is inhibited.

Data Presentation: Cytotoxicity Screening Results

Quantitative data should be summarized for clear comparison.

Compound IDDerivative Structure (R-group)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)IC₅₀ vs. A375 (µM)
IMP-001 2-phenyl14.8 ± 0.225.1 ± 1.511.0 ± 0.9
IMP-002 2-(4-chlorophenyl)4.2 ± 0.59.8 ± 0.75.1 ± 0.4
IMP-003 2-furanyl> 100> 10085.3 ± 5.6
Doxorubicin Standard Drug0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Note: Data are hypothetical examples.

Part 2: Antimicrobial Activity Screening

Imidazo[1,2-a]pyridine derivatives have consistently demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, making them an important scaffold for the development of new anti-infective agents.[6][19][20]

Screening Method: Agar Well Diffusion Assay

For initial, qualitative screening of antimicrobial potential, the agar well diffusion method is a simple, cost-effective, and widely used technique.[21][22][23]

Causality & Principle: This method relies on the diffusion of an antimicrobial agent from a point source (a well) through a solidified agar medium that has been uniformly seeded with a test microorganism.[22] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a clear zone of inhibition. The diameter of this zone is proportional to the potency of the compound and its ability to diffuse through the agar.[21][24]

Agar_Well_Diffusion cluster_prep Plate Preparation cluster_test Compound Application cluster_readout Incubation & Measurement Inoculate 1. Prepare standardized microbial inoculum (e.g., 0.5 McFarland). Swab 2. Swab inoculum evenly onto Mueller-Hinton agar plate. Inoculate->Swab Cut_Well 3. Aseptically cut wells (6-8 mm diameter) in the agar. Swab->Cut_Well Load 4. Add a fixed volume (50-100 µL) of test compound solution into a well. Cut_Well->Load Controls 5. Load positive (antibiotic) and negative (solvent) controls in other wells. Load->Controls Incubate 6. Incubate plates at 37°C for 18-24 hours. Controls->Incubate Measure 7. Measure the diameter (mm) of the zone of inhibition. Incubate->Measure COX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid Membrane->AA PLA₂ PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs Imidazo[1,2-a]pyridines (Potential NSAIDs) NSAIDs->COX Inhibition

Caption: Simplified arachidonic acid pathway showing COX enzyme inhibition.

Methodology Overview: COX Inhibitor Screening
  • Reagents: Utilize a commercial COX inhibitor screening kit containing purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate. [25]2. Assay Procedure: The assay is performed in a 96-well plate format.

    • Add buffer, heme, and the purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the test compounds (or a known inhibitor like Celecoxib for a positive control).

    • Incubate briefly to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • The reaction progress is monitored by reading the absorbance of the colorimetric product at the specified wavelength.

  • Data Analysis: The rate of reaction is calculated from the absorbance data. The percentage of inhibition is determined for each compound concentration relative to the uninhibited control. IC₅₀ values are then calculated for both COX-1 and COX-2.

  • Selectivity Index (SI): The COX-2 selectivity is expressed as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: COX Inhibition Results
Compound IDIC₅₀ for COX-1 (µM)IC₅₀ for COX-2 (µM)Selectivity Index (COX-1/COX-2)
IMP-001 25.418.21.4
IMP-002 > 1005.6> 17.8
IMP-003 1.21.50.8
Celecoxib 50.00.3167

Note: Data are hypothetical examples.

Part 4: The Role of Structure-Activity Relationship (SAR) Studies

The data generated from these primary screens are the foundation for rational drug design. Hits—compounds showing promising activity—become the starting point for Structure-Activity Relationship (SAR) studies. [5][11][26]SAR involves the systematic synthesis and testing of analogues to determine how chemical modifications at various positions of the imidazo[1,2-a]pyridine ring affect biological activity. [3][10]For example, SAR studies might reveal that adding an electron-withdrawing group at the C-2 position enhances antimicrobial activity, while a bulky substituent at the C-7 position improves anticancer potency. [3]This iterative process is fundamental to optimizing a "hit" into a "lead" compound with enhanced potency, selectivity, and improved drug-like properties.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a remarkably versatile and fruitful starting point for drug discovery. A systematic and logical screening cascade, beginning with broad primary assays and progressing to more specific secondary and mechanistic studies, is the most effective strategy for unlocking its therapeutic potential. The protocols and frameworks presented in this guide—from in vitro cytotoxicity and antimicrobial evaluation to specific enzyme inhibition—provide a robust foundation for researchers to identify and develop novel imidazo[1,2-a]pyridine derivatives. The subsequent application of SAR studies will then pave the way for optimizing these initial hits into the next generation of potent and selective therapeutic agents.

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  • Al-Tel, T. H., et al. (2011). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Bagheri, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(4), 283-294. [Link]

  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-43. [Link]

  • The Pharmaceutical and Chemical Journal. (2024). Synthesis and Evaluation of the Antibacterial Activity of New Imidazo[1,2-a]pyridine- Chalcones Derivatives. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]

  • Ramadhan, U. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1). [Link]

  • Boshoff, H. I., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]

  • Bagheri, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating... BioImpacts. [Link]

Sources

Foundational

Technical Guide: Strategic Synthesis of Imidazo[1,2-a]pyridine-3-carbonitriles

Executive Summary The imidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry. Beyond its structural presence in anxiolytics and hypnotics (e.g., analogs of Zolp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry. Beyond its structural presence in anxiolytics and hypnotics (e.g., analogs of Zolpidem and Alpidem), the C-3 nitrile group serves as a critical "synthetic handle" for late-stage diversification into amines, amides, and tetrazoles.

This guide moves beyond basic textbook synthesis, addressing the process-level challenges of regioselectivity and atom economy. We focus on two orthogonal strategies:

  • De Novo Assembly: The oxidative coupling of 2-aminopyridines with

    
    -keto nitriles.
    
  • Late-Stage Functionalization: The direct C–H cyanation of the imidazo[1,2-a]pyridine core.

Structural Significance & Pharmacophore Analysis[1][2]

The imidazo[1,2-a]pyridine core mimics the purine structure, allowing it to interact effectively with ATP-binding pockets in kinases and benzodiazepine receptors.

FeatureMedicinal UtilityChemical Reactivity
N1/N4 Bridgehead Hydrogen bond acceptor (Kinase hinge binder)Controls regioselectivity of electrophilic attack (C3 vs C5).
C-3 Nitrile Bioisostere for carbonyls; metabolic stability.Precursor for oxadiazoles, tetrazoles, and primary amines.
C-2 Substituent Lipophilic pocket interaction (e.g., hydrophobic aryl groups).Steric director for C-3 functionalization.

Strategic Reaction Landscape

The following decision tree illustrates the selection logic between De Novo synthesis and C-H Functionalization based on substrate availability and diversity requirements.

ReactionStrategy Start Target: Imidazo[1,2-a]pyridine-3-carbonitrile Decision Is the Pyridine Core Pre-functionalized? Start->Decision No NO: Simple Pyridine Available Decision->No De Novo Yes YES: Complex Scaffold Exists Decision->Yes Functionalization DeNovo Strategy A: De Novo Assembly (Iodine-Mediated Oxidative Coupling) No->DeNovo CHFunc Strategy B: Late-Stage C-H Cyanation (Cu-Catalyzed / Electrochemical) Yes->CHFunc ReagentsA 2-Aminopyridine + Benzoylacetonitrile + I2 DeNovo->ReagentsA ReagentsB Imidazo[1,2-a]pyridine + NH4I/DMF or TMSCN/E-chem CHFunc->ReagentsB OutcomeA High Atom Economy Best for Library Generation ReagentsA->OutcomeA OutcomeB High Regioselectivity Best for Lead Optimization ReagentsB->OutcomeB

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Coupling (De Novo)

Best for: Creating diverse libraries from cheap 2-aminopyridines. Green Chemistry Factor: High. Uses


 as a catalyst and avoids toxic metal cyanides.[1]

Reaction Scheme:



Step-by-Step Methodology:

  • Charge: To a 25 mL round-bottom flask, add substituted 2-aminopyridine (1.0 mmol) and benzoylacetonitrile (1.0 mmol).

  • Solvent: Add dimethyl sulfoxide (DMSO) (3.0 mL). Note: DMSO acts as both solvent and oxidant in some variations, but TBHP is preferred for speed.

  • Catalyst: Add molecular Iodine (

    
    ) (0.2 mmol, 20 mol%).
    
  • Oxidant: Add tert-butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq. solution).

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quench: Cool to room temperature. Add saturated

    
     (aq) to quench excess iodine (color change from dark brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Critical Quality Attribute (CQA): Ensure the 2-aminopyridine is free of N-oxide impurities, which inhibit the initial condensation.

Protocol B: Copper-Mediated C–H Cyanation (Late-Stage)

Best for: Installing the nitrile group onto a complex, pre-existing imidazo[1,2-a]pyridine core. Innovation: Uses


 and DMF as a non-toxic "combined" cyanide source, avoiding NaCN/KCN.

Reaction Scheme:



Step-by-Step Methodology:

  • Charge: In a sealed tube, combine imidazo[1,2-a]pyridine derivative (0.5 mmol),

    
     (1.0 mmol), and 
    
    
    
    (0.5 mmol).
  • Solvent: Add DMF (2.0 mL).

  • Atmosphere: The reaction proceeds under air (oxidative conditions). Seal the tube.

  • Reaction: Heat to 130°C for 12 hours.

  • Mechanism Check: The reaction generates

    
    in situ via the decomposition of DMF in the presence of ammonium and copper.
    
  • Workup: Dilute with water, extract with EtOAc. The copper residues require a wash with

    
     solution to remove blue copper complexes.
    

Mechanistic Pathway (Iodine-Mediated)[2][4][5][6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an iodonium intermediate, followed by nucleophilic attack and oxidative aromatization.

Mechanism Substrate Benzoylacetonitrile (Enol Form) Iodination α-Iodo Intermediate Substrate->Iodination + I2 N_Attack N-Alkylation (Pyridinium Salt) Iodination->N_Attack + 2-Aminopyridine Cyclization Intramolecular Cyclization N_Attack->Cyclization - HI Elimination Oxidative Aromatization Cyclization->Elimination Oxidation Product 3-Cyano Product Elimination->Product - H2O

Figure 2: Mechanistic cascade of the Iodine-catalyzed oxidative coupling.[2]

Troubleshooting & Optimization Matrix

As a senior scientist, I have compiled common failure modes and their rectifications.

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete oxidation of the intermediate dihydropyridine.Increase oxidant (TBHP) loading or switch to

balloon.
Regioisomers (C-2 vs C-3) Steric hindrance on the pyridine ring (e.g., 6-methyl).Switch to Protocol B (C-H cyanation) which is strictly C-3 selective due to electronic bias.
Dimerization Radical coupling of the substrate.Dilute the reaction (0.1 M) and add radical scavenger (TEMPO) to test mechanism (if radical).
Copper Residues Chelation of Cu to the product.Wash organic layer with 10% EDTA or aqueous ammonia.

References

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Cui, T., et al. (2021).[3][4] Journal of Organic Chemistry. [Link] Context: Validates the metal-free, electrochemical approach using TMSCN.[3]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Bagdi, A. K., et al. (2015).[5] Chemical Communications. [Link] Context: Comprehensive review of the multicomponent and oxidative coupling strategies.

  • Copper- and DMF-mediated switchable oxidative C–H cyanation... using ammonium iodide. Wu, W., et al. (2015). RSC Advances. [Link] Context: Source of the Protocol B (Green Cyanation) methodology.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega (Recent Collection). [Link] Context: Highlights the pharmacophore's role in recent drug discovery campaigns (Alzheimer's, Tuberculosis).[6][7][8]

Sources

Exploratory

A Comprehensive In-Silico Analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: A Whitepaper for Drug Discovery Professionals

Foreword: The Strategic Imperative for Predictive Modeling in Modern Drug Discovery In the contemporary landscape of pharmaceutical research, the imperative to accelerate the drug discovery pipeline while mitigating late...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition is paramount. Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering a predictive lens through which the multifaceted properties of novel chemical entities can be elucidated prior to costly and time-intensive laboratory synthesis. This whitepaper presents a detailed theoretical and molecular modeling investigation of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, a scaffold of significant interest owing to the broad-spectrum biological activities of the imidazo[1,2-a]pyridine core.[1][2]

Our approach is rooted in a first-principles, quantum mechanical framework, leveraging Density Functional Theory (DFT) to dissect the molecule's structural and electronic character. This foundational understanding is then seamlessly integrated with molecular docking simulations to probe its potential as a targeted therapeutic agent. The methodologies detailed herein are not merely a procedural recitation but a reflection of field-proven strategies designed to furnish actionable insights for medicinal chemists and drug development teams.

I. Conceptual Framework: Deconstructing 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[2] The subject of this investigation, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, is functionalized with electron-withdrawing chloro and cyano groups. These substitutions are anticipated to significantly modulate the electronic landscape of the parent heterocycle, thereby influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile.

Our investigation is structured to systematically unravel these properties, commencing with the molecule's intrinsic quantum mechanical attributes and culminating in its interaction with a relevant biological macromolecule.

G cluster_0 Quantum Mechanical Core Analysis cluster_1 Biological Interaction & Druggability DFT_Optimization Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Spectroscopic_Analysis Vibrational & Spectroscopic Characterization (FT-IR, NMR) DFT_Optimization->Spectroscopic_Analysis Provides structural foundation Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) DFT_Optimization->Electronic_Properties Enables electronic analysis NBO_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO_Analysis Informs reactivity Molecular_Docking Molecular Docking Simulations Electronic_Properties->Molecular_Docking Guides interaction potential Target_Selection Biological Target Selection Target_Selection->Molecular_Docking Binding_Analysis Binding Mode & Interaction Analysis Molecular_Docking->Binding_Analysis ADMET_Prediction In-Silico ADMET Prediction Binding_Analysis->ADMET_Prediction Assesses therapeutic viability

Figure 1: A schematic overview of the integrated computational workflow for the comprehensive analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

II. Quantum Mechanical Investigation: Unveiling the Intrinsic Molecular Properties

The bedrock of our analysis lies in the precise calculation of the molecule's ground-state properties using Density Functional Theory (DFT), a robust method for approximating the solution to the Schrödinger equation for a many-body system.

A. Computational Methodology

All quantum chemical calculations would be performed using a widely-validated theoretical model. The geometry of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile would be optimized to its energetic minimum using the B3LYP functional with the 6-31G(d,p) basis set.[1][3] This level of theory has consistently demonstrated a favorable balance between computational cost and accuracy for organic molecules of this nature. Frequency calculations would be subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies.

B. Structural and Spectroscopic Characterization

The optimized molecular geometry provides the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional architecture. These parameters are crucial for understanding its steric profile and conformational preferences.

Table 1: Predicted Key Geometric Parameters for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (Illustrative)

ParameterPredicted Value
C-Cl (Position 2) Bond Length~1.74 Å
C-Cl (Position 7) Bond Length~1.73 Å
C-C≡N Bond Length~1.43 Å
C≡N Bond Length~1.16 Å
Imidazole Ring PlanarityNear Planar
Pyridine Ring PlanarityNear Planar

Furthermore, the vibrational frequencies derived from the DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of key vibrational modes, such as the characteristic stretching frequency of the nitrile group (C≡N), which is a strong and readily identifiable peak in an IR spectrum. Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide a powerful tool for interpreting and validating experimental ¹H and ¹³C NMR spectra.[1][4]

C. Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

The distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, it is anticipated that the electron-rich regions of the fused ring system will contribute significantly to the HOMO, while the electron-deficient nitrile and chloro-substituted carbons will feature prominently in the LUMO.

D. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying regions that are prone to electrostatic interactions. The MEP map is color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue representing areas of low electron density (electropositive, susceptible to nucleophilic attack). For our target molecule, the nitrogen atoms of the imidazo[1,2-a]pyridine core and the nitrile group are expected to be regions of negative potential, while the hydrogen atoms will exhibit positive potential. This map is instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are pivotal in drug-receptor binding.[1][5]

MEP_Concept cluster_MEP Molecular Electrostatic Potential (MEP) Molecule 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Red_Region Red Regions (High Electron Density) Nucleophilic Centers Molecule->Red_Region e.g., N atoms Blue_Region Blue Regions (Low Electron Density) Electrophilic Centers Molecule->Blue_Region e.g., H atoms

Figure 2: Conceptual representation of the information derived from a Molecular Electrostatic Potential (MEP) analysis.

III. Molecular Docking: Simulating the Drug-Target Interaction

With a robust understanding of the molecule's intrinsic properties, we can proceed to investigate its potential as a therapeutic agent through molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the intermolecular interactions.

A. Target Selection and Preparation

The imidazo[1,2-a]pyridine scaffold has been associated with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] For the purpose of this whitepaper, we will consider a hypothetical docking study against a relevant cancer target, such as a protein kinase. The selection of a specific target would be guided by the therapeutic area of interest. A high-resolution crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

B. Docking Protocol

A molecular docking program, such as AutoDock or GOLD, would be employed to perform the simulations. The ligand, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, would be prepared by assigning partial charges and defining its rotatable bonds. The docking simulation would then be performed, allowing the ligand to flexibly explore the binding site of the target protein. The resulting binding poses would be scored based on their predicted binding free energy.

C. Analysis of Binding Interactions

The top-scoring docking poses would be analyzed to elucidate the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

  • Hydrogen Bonds: The nitrogen atoms of the imidazo[1,2-a]pyridine core and the nitrile group are potential hydrogen bond acceptors.

  • Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein's binding site.

  • π-π Stacking: The aromatic imidazo[1,2-a]pyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A detailed visualization of these interactions provides a rational basis for understanding the molecule's binding affinity and selectivity.

Docking_Workflow Protein_Preparation Protein Preparation (from PDB) Docking_Simulation Molecular Docking (e.g., AutoDock, GOLD) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile) Ligand_Preparation->Docking_Simulation Scoring_Ranking Scoring and Ranking of Binding Poses Docking_Simulation->Scoring_Ranking Interaction_Analysis Analysis of Intermolecular Interactions Scoring_Ranking->Interaction_Analysis

Figure 3: A streamlined workflow for the molecular docking of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

IV. Predictive ADMET and Drug-Likeness

A promising biological activity profile must be complemented by favorable pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models would be used to predict these properties for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.[1] Parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity would be assessed. Furthermore, the molecule's compliance with established drug-likeness filters, such as Lipinski's Rule of Five, would be evaluated to gauge its potential as an orally bioavailable drug candidate.

Table 2: Illustrative In-Silico ADMET and Drug-Likeness Predictions

PropertyPredicted Value/Assessment
Molecular Weight< 500 g/mol
LogP2-3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Lipinski's Rule of FiveCompliant
Aqueous SolubilityModerate
Blood-Brain Barrier PermeabilityLikely to be permeable
CYP2D6 InhibitionPossible

V. Conclusion and Future Directions

This whitepaper has outlined a comprehensive in-silico workflow for the characterization of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. The integration of quantum mechanical calculations and molecular docking simulations provides a powerful, multi-faceted approach to understanding its chemical nature and predicting its biological potential. The insights gleaned from such a study, including its structural and electronic properties, preferred binding modes, and predicted pharmacokinetic profile, can significantly de-risk and guide subsequent experimental investigations.

The theoretical framework presented here serves as a robust template for the analysis of other novel chemical entities, underscoring the pivotal role of computational modeling in the rational design of next-generation therapeutics. Future work should focus on the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile and the experimental validation of the theoretical predictions outlined in this guide.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. [Link]

  • Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H- imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient ke. Semantic Scholar. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. ResearchGate. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • A DFT study on complexes Dichloro {(E) -4-dimethylamino-N '- [(pyridin-2-yl) methylidene-κN] benzohydrazide-κO} M2+ (M = Zn, Cu, Ni, Fe, Mn, Co). Redalyc.org. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Utility of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Drug Discovery The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, making it a versatile template for drug design.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic relevance.[4] In recent years, the focus has shifted significantly towards oncology, where the imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of novel anti-cancer agents, particularly as kinase inhibitors.[3][5]

This document provides detailed application notes and protocols for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile , a key intermediate poised for the synthesis of next-generation therapeutics. The strategic placement of two chlorine atoms at the 2 and 7 positions, along with a reactive carbonitrile group at the 3-position, offers a unique combination of features for synthetic diversification and targeted biological activity. The electron-withdrawing nature of the chlorine atoms and the carbonitrile group can modulate the electronic properties of the heterocyclic system, influencing its binding affinity to target proteins. Moreover, these functional groups serve as versatile handles for a wide array of chemical transformations, enabling the exploration of a vast chemical space.

Therapeutic Applications in Oncology: A Gateway to Kinase Inhibitors

The primary application of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile in medicinal chemistry is as a foundational building block for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Several classes of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against key kinases in this pathway.[1]

The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold is an ideal starting point for the design of inhibitors targeting this pathway. The 3-carbonitrile group can be hydrolyzed to the corresponding carboxamide or carboxylic acid, or it can be converted to a tetrazole ring, all of which are functional groups known to form key hydrogen bonding interactions within the ATP-binding site of kinases. The chlorine atoms at the 2 and 7 positions can be exploited for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce larger aromatic or heteroaromatic moieties that can occupy hydrophobic pockets in the kinase domain, thereby enhancing potency and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Targeted inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

This protocol is a representative method for the synthesis of the title compound, adapted from procedures for analogous 3-cyano-imidazo-heterocycles.[7] The synthesis commences with the commercially available 2-amino-4,6-dichloropyridine.

Synthesis_Workflow Start 2-amino-4,6-dichloropyridine Step1 Step 1: Formation of N',N'-dimethylformamidine intermediate Start->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization with bromoacetonitrile Intermediate1->Step2 Product 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile Step2->Product

Caption: Synthetic workflow for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Materials:

  • 2-amino-4,6-dichloropyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Bromoacetonitrile

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N'-(4,6-dichloro-2-pyridinyl)-N,N-dimethyl-methanimidamide

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyridine (5.0 g, 30.7 mmol) and N,N-dimethylformamide dimethyl acetal (10.0 mL, 75.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude intermediate as an oil or solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

  • Dissolve the crude intermediate from Step 1 in 50 mL of anhydrous acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this solution, add bromoacetonitrile (3.7 g, 30.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12 hours. Monitor the reaction progress by TLC (1:1 hexanes/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to the reaction mixture until the pH is approximately 8. This will neutralize any acid formed during the reaction and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Expected Yield: 60-70% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative Example: PI3Kα)

This protocol describes a general method for evaluating the inhibitory activity of compounds derived from 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile against a representative kinase, PI3Kα. This is a common assay used in the early stages of drug discovery to determine the potency of potential inhibitors.

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (PI3Kα) - Substrate (PIP2) - ATP - Test Compound Step1 Incubate Kinase and Test Compound Start->Step1 Step2 Initiate Kinase Reaction (Add ATP and Substrate) Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect Product (PIP3) (e.g., Luminescence-based assay) Step3->Step4 Analysis Calculate IC50 Value Step4->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P2 (PIP2) substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (synthesized from 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 0.5 µL of the test compound dilutions to the appropriate wells. For control wells, add 0.5 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

    • Add 2.0 µL of the PI3Kα enzyme and PIP2 substrate mixture in assay buffer to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Kinase Reaction Initiation: Add 5.0 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 5.0 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10.0 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

The results of the kinase inhibition assays for a series of compounds derived from 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile can be summarized in a table for easy comparison.

Compound IDR¹ GroupR² GroupPI3Kα IC₅₀ (nM)
I-1 -H-Phenyl550
I-2 -CH₃-Phenyl420
I-3 -H-4-Morpholinophenyl25
I-4 -CH₃-4-Morpholinophenyl15

Conclusion

2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel kinase inhibitors for the treatment of cancer. Its strategic functionalization allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of new chemical entities derived from this promising scaffold.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/392942750_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. PubChem. [Link]

  • Drugs and bioactive compounds containing imidazo[1,2‐a]pyridine. ResearchGate. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Patents In BindingDB. BindingDB. [Link]

  • Imidazo[1,2-A]pyridine and pyrazolo[2,3-A]pyridine derivatives. PubChem. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

Sources

Application

The Strategic Application of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile as a Versatile Precursor for Kinase Inhibitor Discovery

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key interactions with biological targets, making it a highly sought-after framework in drug discovery.[3] In the realm of oncology and inflammatory diseases, derivatives of this scaffold have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile , as a versatile precursor for the synthesis of novel kinase inhibitors.

The strategic di-chlorination at the 2 and 7 positions, combined with a nitrile group at the 3-position, offers a unique combination of reactive handles for extensive chemical derivatization. This allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Rationale for the 2,7-Dichloro-3-carbonitrile Substitution Pattern

The specific substitution pattern of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry and kinase inhibitor design.

  • The 3-Carbonitrile Group: The nitrile moiety at the C-3 position is a key pharmacophore. It is a compact and metabolically stable group that can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site.[6][7] Furthermore, the nitrile group can serve as a bioisosteric replacement for other functional groups like carbonyls or halogens, offering advantages in terms of physicochemical properties and metabolic stability.[6][8] Its linear geometry can also provide directional interactions within the binding pocket.

  • The 2- and 7-Chloro Substituents: The chlorine atoms at the C-2 and C-7 positions serve as versatile synthetic handles for diversification. These positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the introduction of a vast array of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific pockets within the kinase active site, thereby modulating potency and selectivity.

Synthetic Protocol for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

While a single, direct protocol for the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is not extensively documented in publicly available literature, a robust and scientifically sound multi-step synthesis can be proposed based on established methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold. This protocol provides a logical and experimentally viable pathway for researchers to synthesize the target precursor.

Workflow for the Synthesis of the Precursor

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination cluster_2 Step 3: Cyanation A 4-Chloro-2-aminopyridine C 6-Chloroimidazo[1,2-a]pyridine A->C Reflux B Bromoacetaldehyde B->C E 2,7-Dichloro-6-chloroimidazo[1,2-a]pyridine (Isomeric Mixture) C->E Acetonitrile, Reflux D N-Chlorosuccinimide (NCS) D->E G 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile E->G DMF, Heat F Zinc Cyanide (Zn(CN)2) Pd(PPh3)4 F->G

Caption: Proposed synthetic workflow for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine [11]

  • To a solution of 4-chloro-2-aminopyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloroimidazo[1,2-a]pyridine.

Step 2: Synthesis of 2,7-Dichloro-6-chloroimidazo[1,2-a]pyridine (Isomeric Mixture) [9]

  • Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (NCS) (2.5 eq) portion-wise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of chlorinated isomers, which can be used in the next step without further purification.

Step 3: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile [12]

  • To a solution of the isomeric mixture of dichlorinated imidazo[1,2-a]pyridines from the previous step in dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂) (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq).

  • Heat the reaction mixture at 120-140 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Application in Kinase Inhibitor Synthesis: A Diversification Strategy

The synthesized 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a versatile platform for generating a library of potential kinase inhibitors. The two chloro-substituents can be sequentially or simultaneously functionalized using palladium-catalyzed cross-coupling reactions.

Workflow for Library Synthesis

Library_Synthesis cluster_0 Precursor cluster_1 Diversification at C7 cluster_2 Diversification at C2 A 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile B Suzuki Coupling (Arylboronic acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D 7-Aryl/Amino-2-chloro-imidazo[1,2-a]pyridine-3-carbonitrile B->D C->D E Suzuki Coupling (Arylboronic acids) D->E F Buchwald-Hartwig Amination (Amines) D->F G Library of Kinase Inhibitors E->G F->G

Caption: Diversification strategy for generating a kinase inhibitor library.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position[1][9][13]
  • In a microwave vial, combine 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the 7-aryl-2-chloro-imidazo[1,2-a]pyridine-3-carbonitrile derivative.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position[8][14][15]
  • To a dried Schlenk tube, add the 7-aryl-2-chloro-imidazo[1,2-a]pyridine-3-carbonitrile derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the final kinase inhibitor.

Screening and Biological Evaluation

The synthesized library of compounds should be subjected to a tiered screening process to identify potent and selective kinase inhibitors.

Kinase Inhibitor Screening Cascade

Screening_Cascade A Primary Screening: Biochemical Kinase Assays (e.g., TR-FRET, Luminescence) B Secondary Screening: IC50 Determination and Selectivity Profiling A->B Hit Identification C Cellular Assays: Target Engagement and Downstream Signaling B->C Lead Prioritization D In Vivo Efficacy Studies C->D Candidate Selection Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Downstream Downstream Signaling (e.g., Proliferation, Survival) RTK->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->RTK PLK1 PLK1 Inhibitor->PLK1 PIM1 PIM1 Inhibitor->PIM1 CellCycle Cell Cycle Progression PLK1->CellCycle PIM1->Downstream

Caption: Potential inhibition points of imidazo[1,2-a]pyridine derivatives in key signaling pathways.

Conclusion and Future Perspectives

The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. The strategic placement of reactive handles allows for extensive and systematic structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and drug-like properties. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to synthesize, diversify, and evaluate new chemical entities based on this promising precursor. Future work in this area will likely focus on exploring novel cross-coupling partners, investigating the therapeutic potential of these inhibitors in various disease models, and elucidating their precise mechanisms of action through structural biology and advanced cellular assays.

References

  • Al-Tel, T. H. (2011). Suzuki cross-coupling reaction on position 7 of compounds 1a–c. ResearchGate. [Link]

  • Brito, M. A., et al. (2025).
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cai, H., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. PubMed.
  • Carneiro, V. M., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • Carvalho, P., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Chen, Y., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Czechtizky, A., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Segodi, R. S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. University of Limpopo.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Katritzky, A. R., et al. (2005).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhou, J., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed.
  • Al-Otaibi, F., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • BenchChem. (2025). The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
  • Feng, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

  • Guchhait, S. K., & Madaan, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • Google Patents. (n.d.). WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • Khan, I., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
  • Daigen, Inc. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.

Sources

Method

Application Note: Precision Synthesis of ICT-Based Fluorescent Probes from 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the precision synthesis of fluorescent probes using the 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the precision synthesis of fluorescent probes using the 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold.


, Suzuki Coupling, Bioimaging[1]

Executive Summary

The imidazo[1,2-a]pyridine-3-carbonitrile core represents a privileged scaffold for the development of "Push-Pull" fluorophores. The presence of the electron-withdrawing cyano group (CN) at position 3, combined with the electron-deficient pyridine ring, creates a strong acceptor system.[1] By introducing electron-donating groups (EDGs) at the 7-position, researchers can engineer Intramolecular Charge Transfer (ICT) systems that exhibit large Stokes shifts, high quantum yields, and sensitivity to environmental polarity.[1]

This guide details the sequential, regioselective functionalization of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile . The protocol leverages the distinct reactivity profiles of the C-7 and C-2 chlorine atoms to construct highly tunable fluorescent probes.

Structural Analysis & Chemical Logic[1]

The starting material, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile , possesses three distinct sites of reactivity.[1] Understanding their electronic hierarchy is crucial for successful probe design.

Reactivity Hierarchy
  • C-7 Chlorine (Pyridine Ring): This position is para to the bridgehead nitrogen (N4). The strong electron-withdrawing effect of the 3-cyano group, combined with the intrinsic deficiency of the pyridine ring, makes C-7 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • C-2 Chlorine (Imidazole Ring): This chlorine is located on the vinyl-like position of the imidazole ring. It is significantly less electrophilic than C-7 towards nucleophiles but is highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C-3 Cyano Group: Acts as the primary electron acceptor, driving the ICT mechanism. It remains stable during standard substitution and coupling protocols.

The "Push-Pull" Design Strategy
  • Step 1 (The "Push"): Introduce an amine donor at C-7 via

    
    . This establishes the fluorophore core.
    
  • Step 2 (The "Tuning"): Functionalize C-2 via Pd-catalysis to extend conjugation (red-shift emission) or attach targeting moieties.

Reactivity cluster_legend Mechanism Start 2,7-Dichloroimidazo[1,2-a] pyridine-3-carbonitrile Step1 Step 1: SNAr at C-7 (Introduction of Donor) Start->Step1 High Electrophilicity (Activated by 3-CN) Step2 Step 2: Pd-Coupling at C-2 (Conjugation Extension) Step1->Step2 C-2 Cl remains intact Product Final Fluorescent Probe (Push-Pull System) Step2->Product Tunable Emission Mechan ICT: Donor(C7) -> Acceptor(C3-CN)

Figure 1: Sequential functionalization strategy based on differential reactivity of C-7 and C-2 chlorines.

Experimental Protocols

Protocol A: Regioselective at C-7 (Donor Installation)

Objective: Synthesis of 7-(Dialkylamino)-2-chloroimidazo[1,2-a]pyridine-3-carbonitrile. Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2][3]
Materials
  • Substrate: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq).

  • Nucleophile: Secondary amine (e.g., Morpholine, Diethylamine, or N-Boc-Piperazine) (1.2 eq).[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq) or 
    
    
    
    -Diisopropylethylamine (DIPEA).[1]
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1]

Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in dry ACN (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the secondary amine (1.2 mmol).
    
  • Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.[1]
    • Note: C-7 substitution is usually faster than C-2. Avoid excessive temperatures (>100°C) to prevent bis-substitution.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL).

  • Isolation:

    • Precipitate: If a solid forms, filter, wash with water, and dry.[1]

    • Extraction: If no precipitate, extract with DCM (

      
       mL).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Silica gel column chromatography (Gradient: 0

    
     30% EtOAc in Hexane).
    

Expected Data:

  • Appearance: Yellow to orange solid.

  • Fluorescence: Strong blue/green emission under UV (365 nm).[1]

  • 1H NMR: Loss of the C-7 proton signal (or shift); appearance of amine alkyl protons. The C-2 Cl remains, so no new aromatic protons from that position.

Protocol B: Palladium-Catalyzed C-2 Functionalization (Tuning)

Objective: Synthesis of 7-Amino-2-arylimidazo[1,2-a]pyridine-3-carbonitrile. Mechanism: Suzuki-Miyaura Cross-Coupling.

Materials
  • Substrate: Product from Protocol A (1.0 eq).

  • Coupling Partner: Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 eq).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 eq).
    
  • Solvent: Toluene:Ethanol (4:1 v/v) or 1,4-Dioxane.[1]

Procedure
  • Degassing: In a Schlenk tube, combine the substrate, arylboronic acid, and solvent. Bubble Nitrogen or Argon through the solution for 15 minutes.

  • Catalyst Addition: Add

    
     and the aqueous base. Seal the tube under inert atmosphere.
    
  • Reaction: Heat at 90–100°C for 8–12 hours.

    • Observation: The solution often darkens; fluorescence emission color may shift (e.g., from green to yellow/orange).[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine.
    
  • Purification: Silica gel chromatography (Gradient: Hexane/EtOAc).

Critical Control Point: Ensure complete removal of Oxygen before heating to preserve the catalyst and prevent homocoupling of the boronic acid.

Data Summary & Characterization

Compound StageSubstitution Pattern

(nm)

(nm)
Stokes ShiftQuantum Yield (

)
Starting Material 2,7-Dichloro~310Weak/Non-emissiveN/A< 0.01
Intermediate (A) 7-Amino-2-Chloro~380480 (Cyan/Green)~100 nm0.40 - 0.60
Final Probe (B) 7-Amino-2-Aryl~420540 (Yellow/Orange)~120 nm0.50 - 0.85

Note: Values are approximate and solvent-dependent (Solvatochromism is expected due to ICT nature).

Application: Bioimaging Protocol

Context: Use of the synthesized probe for imaging lipid droplets or lysosomes (depending on the specific amine used in Step 1).[1]

  • Stock Solution: Prepare a 1.0 mM stock solution of the probe in DMSO.

  • Cell Culture: Culture HeLa or A549 cells on glass-bottom dishes in DMEM supplemented with 10% FBS.

  • Staining:

    • Replace media with fresh media containing the probe (Final concentration: 1–5

      
      M).[1]
      
    • Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove background.
    
  • Imaging:

    • Excitation: 405 nm or 488 nm laser.

    • Emission Collection: 500–600 nm channel.

    • Counter-stain: Co-stain with DAPI (Nucleus) or MitoTracker Deep Red to confirm localization.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete conversion; C-2 substitution.Lower temperature to 60°C; Ensure base is anhydrous; Check amine stoichiometry (1.1-1.2 eq).
No Fluorescence Quenching by solvent or aggregation (ACQ).[1]Test in different solvents (DCM vs MeOH); The scaffold usually shows AIE (Aggregation Induced Emission) or solid-state fluorescence.[1]
Catalyst Death (Step 2) Oxygen presence ("Pd black" formation).[1]Degas solvents thoroughly (Freeze-Pump-Thaw is best); Increase catalyst load to 10 mol%.

References

  • Regioselectivity in Imidazo[1,2-a]pyridines

    • General Reactivity: The C-7 position in imidazo[1,2-a]pyridines is activated for nucleophilic attack, particularly when electron-withdrawing groups are present
    • Source: Guchhait, S. K., et al. "Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines..."[1] RSC Advances, 2020.[1] Link

  • Fluorescence Properties

    • Mechanism:[3][4][5] 3-Cyano-imidazo[1,2-a]pyridines exhibit strong solvatochromic fluorescence due to the Push-Pull architecture.

    • Source: Cao, H., et al. "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives."[1] Chemistry Central Journal, 2012.[1] Link[1][6]

  • Synthetic Methodology (General)

    • Coupling Reactions: Palladium-catalyzed coupling at the 2-position of imidazo[1,2-a]pyridines is a standard method for library gener
    • Source: Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines".[1] Link

  • Starting Material Data

    • Compound: 2,7-Dichloroimidazo[1,2-a]pyridine (CAS 190074-50-1).[1]

    • Source: BenchChem Compound Database. Link

Sources

Application

Application of imidazo[1,2-a]pyridines in anti-tuberculosis drug discovery.

Application Note: Imidazo[1,2-a]pyridines in Anti-Tuberculosis Drug Discovery Executive Summary The imidazo[1,2-a]pyridine (IPA) scaffold represents a "renaissance" in tuberculosis (TB) drug discovery, primarily driven b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Imidazo[1,2-a]pyridines in Anti-Tuberculosis Drug Discovery

Executive Summary

The imidazo[1,2-a]pyridine (IPA) scaffold represents a "renaissance" in tuberculosis (TB) drug discovery, primarily driven by the clinical success of Telacebec (Q203) . Unlike traditional antibiotics that target cell wall synthesis or transcription, IPAs predominantly target the mycobacterial electron transport chain (ETC), specifically the cytochrome bc1 complex (QcrB).

This application note provides a comprehensive technical guide for researchers. It details the mechanistic grounding of IPAs, optimized synthetic protocols via the Groebke-Blackburn-Bienaymé (GBB) reaction, and standardized biological validation workflows using the Resazurin Microtiter Assay (REMA).

Mechanism of Action: Bioenergetic Collapse

The potency of IPAs lies in their ability to disrupt oxidative phosphorylation in M. tuberculosis (Mtb).

  • Target: The QcrB subunit of the cytochrome bc1 complex (Complex III).

  • Function: QcrB is essential for transferring electrons from menaquinol to cytochrome c. This process is coupled with proton translocation across the inner mycobacterial membrane, establishing the proton motive force (PMF) required for ATP synthesis.[1]

  • Inhibition: IPAs bind to the ubiquinol oxidation site of QcrB. This blockade prevents electron transfer, collapsing the PMF and halting ATP production.

  • Resistance: Mutations in the qcrB gene, specifically T313I and T313A, confer high-level resistance, validating QcrB as the primary target.

Diagram 1: Pathway of QcrB Inhibition in Mtb ETC

Mtb_ETC_Pathway cluster_membrane Mycobacterial Inner Membrane NDH2 NDH-2 (NADH Dehydrogenase) MQ Menaquinone Pool (MQ/MQH2) NDH2->MQ e- transfer QcrB Cytochrome bc1 (QcrB Subunit) MQ->QcrB e- transfer CytC Cytochrome c QcrB->CytC e- transfer ATP_Syn ATP Synthase QcrB->ATP_Syn Proton Motive Force (H+) CytOx Cytochrome aa3 Oxidase CytC->CytOx e- transfer ATP ATP Synthesis ATP_Syn->ATP Generates Inhibitor Imidazo[1,2-a]pyridine (e.g., Telacebec) Inhibitor->QcrB BLOCKS (Binding at Qp site)

Caption: Schematic of the Mycobacterial Electron Transport Chain. IPAs block QcrB, preventing proton pumping and downstream ATP generation.

Chemical Synthesis Protocols

While traditional condensation of 2-aminopyridines with


-haloketones is valid, the Groebke-Blackburn-Bienaymé (GBB)  reaction is the preferred modern route for library generation due to its operational simplicity (one-pot) and atom economy.
Protocol 1: General Procedure for GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Objective: Rapid synthesis of a diverse library of C3-functionalized IPAs.

Reagents:

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv)

  • Isocyanide: Alkyl/Aryl isocyanide (1.0 - 1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5-10 mol%) or Iodine (I
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: In a 10 mL sealed reaction vial, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (e.g., Sc(OTf)

    
    , 0.05 mmol) and stir at room temperature for 10 minutes to facilitate imine formation.
    
  • Addition: Add the isocyanide (1.1 mmol) to the mixture.

  • Reaction: Seal the vial and stir.

    • Option A (Room Temp): Stir for 12–24 hours.

    • Option B (Microwave): Irradiate at 80–100°C for 15–30 minutes (High-throughput preferred).

  • Monitoring: Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (15 mL).

    • Wash with saturated NaHCO

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .[2]
  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the target imidazo[1,2-a]pyridine.

Diagram 2: Synthetic Workflow (GBB Reaction)

GBB_Synthesis R1 2-Aminopyridine Imine Imine Intermediate R1->Imine R2 Aldehyde (R-CHO) R2->Imine R3 Isocyanide (R-NC) Cyclization [4+1] Cycloaddition (Catalyst: Sc(OTf)3) R3->Cyclization Imine->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Scaffold Cyclization->Product

Caption: One-pot Groebke-Blackburn-Bienaymé reaction for rapid IPA scaffold assembly.

Biological Evaluation Protocols

Trustworthy data relies on standardized assays. The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against Mtb due to its cost-effectiveness and reliability compared to CFU counting.

Protocol 2: Resazurin Microtiter Assay (REMA) for Mtb

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized IPAs against M. tuberculosis H37Rv.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Dye: Resazurin sodium salt powder (0.01% w/v in sterile water).[3] Filter sterilized.

  • Controls: Rifampicin (positive control), DMSO (solvent control).

Workflow:

  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD

      
       0.6–0.8).
      
    • Dilute culture in 7H9 media to a final density of approx.

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100

      
      L of 7H9 media to all wells.[4]
      
    • Compound Addition: Add 100

      
      L of test compound (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions from column 2 to column 11.
      
    • Controls: Column 1 (Media only/Sterility), Column 12 (Growth Control + DMSO).

  • Inoculation:

    • Add 100

      
      L of the diluted bacterial inoculum to all wells (except sterility controls).[4]
      
    • Final volume: 200

      
      L/well.
      
  • Incubation:

    • Seal plates with breathable membrane or parafilm.

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30

      
      L of 0.01% Resazurin solution to each well.
      
    • Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth (Resazurin reduced to Resorufin).[5]

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Structure-Activity Relationship (SAR) Insights

Optimization of the IPA scaffold for TB requires specific substitution patterns.

PositionModificationEffect on Activity/Properties
C2 Alkyl/Aryl groupsCritical. Methyl or small alkyl groups often favored. Large bulky groups can hinder binding.
C3 Amide LinkerEssential. The amide functionality (as seen in Q203) is vital for H-bonding within the QcrB pocket.
C6 Halogens (Cl, F)Improves metabolic stability (blocks CYP450 oxidation) and lipophilicity.
C7 Methyl/Small AlkylOften improves potency. The 2,7-dimethyl substitution is a "privileged" motif in this class.
Side Chain Biaryl Ether / Lipophilic TailPotency Driver. Extended lipophilic tails (e.g., 4-(4-(trifluoromethoxy)phenoxy)phenyl) mimic the ubiquinol tail, ensuring tight binding to the hydrophobic QcrB cleft.

Case Study: Telacebec (Q203)[6][7][8]

  • Structure: 2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.

  • Performance:

    • In vitro:[5][6][7] MIC

      
       against H37Rv = ~2.7 nM.
      
    • In vivo: Potent reduction of bacterial load in mouse models.

    • Clinical: Demonstrated safety and early bactericidal activity (EBA) in Phase 2 trials.[8]

  • Lesson: The success of Q203 validates the strategy of combining the rigid IPA core (for positioning) with a flexible, lipophilic tail (for target affinity).

References

  • Pethe, K., et al. (2013).[1] Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[1][8][9] Nature Medicine, 19(9), 1157–1160. Link

  • Abrahams, K. A., et al. (2012).[10] Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.[11][12][7][10][13][14] PLoS ONE, 7(12), e52951.[10] Link

  • Samanta, S., et al. (2023).[7][15] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[11][12][6][7][10][13][14][15][16][17][18] RSC Medicinal Chemistry, 14, 822-842. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3][19] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[7][13][16][17] ACS Medicinal Chemistry Letters, 4(7), 675–679. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Imidazo[1,2-a]pyridine Derivatives

Case ID: IP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Introduction: The "Brick Dust" Paradox Welcome to the technical support center. You are likely here because your im...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. You are likely here because your imidazo[1,2-a]pyridine derivatives—while showing promising potency in silico or in enzymatic screens—are failing in cell-based assays.

The Science: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (found in drugs like Zolpidem and Alpidem). However, its planar, aromatic nature promotes strong


-

stacking interactions in the crystal lattice. This high lattice energy, combined with moderate-to-high lipophilicity (LogP > 3), often results in "brick dust" properties: compounds that are soluble in DMSO but crash out immediately upon contact with aqueous buffers.

This guide provides a self-validating troubleshooting workflow to distinguish between true biological inactivity and solubility-driven artifacts.

Module 1: Diagnostic Workflow

Issue: "My IC50 curves are erratic, plateau early, or show no activity despite good binding data."

Before altering your chemistry, you must diagnose the physical state of the compound in the assay buffer.

Step 1: The Kinetic Solubility Check (Nephelometry)

Do not rely on visual inspection.[1] Micro-precipitates are invisible to the naked eye but devastating to assay reproducibility.[1]

Protocol:

  • Prepare Stocks: 10 mM stock in 100% DMSO.

  • Dilution: Spike into assay buffer (e.g., PBS pH 7.4) to reach final concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake for 90 minutes at RT.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

Interpretation:

  • Linear Signal: Compound is precipitating.[1]

  • Flat Baseline: Compound is soluble (or precipitating below detection limit—confirm with DLS if critical).[1]

Decision Logic Diagram

SolubilityLogic Start Symptom: Erratic IC50 / Low Potency Check Step 1: Kinetic Solubility Test (Nephelometry/OD600) Start->Check ResultHigh High Turbidity? Check->ResultHigh Soluble Clear Solution ResultHigh->Soluble No Insoluble Precipitate Detected ResultHigh->Insoluble Yes Action1 Suspect Aggregation (Go to Module 4) Soluble->Action1 Action2 Optimize Solvent System (Go to Module 2) Insoluble->Action2 Action3 Advanced Formulation (Cyclodextrins/pH) Action2->Action3 If DMSO fails

Figure 1: Diagnostic logic flow for determining if assay failure is due to solubility or aggregation artifacts.

Module 2: Solvent Engineering (The "Crash-Out" Effect)

Issue: "Compound precipitates when added to media, even at 1% DMSO."

The Mechanism: When a DMSO stock is pipetted directly into aqueous media, the local concentration of the compound at the injection tip momentarily exceeds its solubility limit by orders of magnitude. This causes nucleation.[1] Once nuclei form, they rarely redissolve during the assay timeframe.

Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the cell plate.[1]

  • Stock: 10 mM in DMSO.

  • Intermediate Plate: Dilute compound 1:20 into culture media (resulting in 0.5 mM compound, 5% DMSO).

    • Critical: Mix vigorously immediately.[1]

  • Final Assay Plate: Transfer from Intermediate Plate to the Assay Plate (1:5 dilution).

    • Final: 100

      
      M compound, 1% DMSO.[1]
      

Data Summary: Solvent Tolerance for Imidazo[1,2-a]pyridines

Solvent / AdditiveTypical Limit (Cell Assay)Mechanism of ActionSuitability for Scaffold
DMSO 0.5% - 1.0%Disrupts lattice energyStandard. High logP variants may still crash out.[1]
Ethanol < 2.0%CosolventPoor. Often less effective than DMSO for this scaffold.[1]
PEG-400 1% - 5%Polymer entrapmentModerate. Good for preventing crystal growth.[1]
Glycerol 5% - 10%Viscosity/Protein stabilityPoor. Low solubilizing power for aromatics [1].[1]

Module 3: Advanced Formulation (Cyclodextrins & pH)

Issue: "I need high concentrations (>50


M) for animal dosing or low-affinity screening, and DMSO isn't working."
Solution A: Cyclodextrin Complexation

For imidazo[1,2-a]pyridines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard.[1] The hydrophobic cavity encapsulates the aromatic core, while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in aqueous buffer (or media).[1]
    
  • Add compound stock (solid or high-conc DMSO) to this solution.[1]

  • Sonicate for 30 minutes at RT.

  • Filter sterilize (0.22

    
    m).[1]
    
  • Result: This can often boost solubility from <1

    
    M to >100 
    
    
    
    M without the toxicity of high DMSO [2].[1]
Solution B: pH Manipulation (The Nitrogen Advantage)

The bridgehead nitrogen (N4) of imidazo[1,2-a]pyridine is weakly basic (pKa


 5.0–6.8 depending on substitution) [3].
  • Strategy: If your assay tolerates slightly acidic pH (e.g., pH 6.0–6.5), the compound will protonate, drastically increasing aqueous solubility.

  • Warning: Ensure the target protein/cell line is stable at this pH.

Module 4: False Positives (Colloidal Aggregation)

Issue: "I have a nanomolar hit, but the SAR is flat (all analogs are active) and the curve is steep (Hill slope > 2)."

The Science: Planar heterocycles like imidazo[1,2-a]pyridines are prone to forming colloidal aggregates. These aggregates sequester enzyme targets non-specifically, leading to false positives.[1] This is a common failure mode in kinase screens [4].[1]

The Detergent Sensitivity Test

To validate a "hit," you must prove it is not an aggregate.

Protocol:

  • Run the IC50 assay under standard conditions.

  • Run the IC50 assay with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.[1]

  • Compare IC50s:

    • True Inhibitor: IC50 remains unchanged.[1]

    • Aggregator: Potency shifts dramatically (e.g., IC50 drops from 10 nM to >10

      
      M) because the detergent breaks up the colloid.
      
Aggregation Mechanism Diagram

Aggregation Monomer Monomer (Active Drug) Stacking Pi-Pi Stacking Monomer->Stacking High Conc. Colloid Colloidal Aggregate (False Positive) Stacking->Colloid Colloid->Monomer Reverts Target Protein Target Colloid->Target Adsorbs Inhibition Non-Specific Sequestration Target->Inhibition Detergent Triton X-100 (0.01%) Detergent->Colloid Disrupts

Figure 2: Mechanism of aggregation-based false positives and reversal by detergents.

Frequently Asked Questions (FAQ)

Q: Can I use BSA (Bovine Serum Albumin) to improve solubility? A: Yes, but with caution. BSA binds lipophilic compounds effectively, keeping them in solution.[1] However, it also reduces the free fraction of the drug available to bind the target. If you add BSA, you must calculate the free fraction to interpret the IC50 correctly.

Q: My compound is solid at room temperature but an oil in the assay. Why? A: This is "oiling out" (liquid-liquid phase separation), common with lipophilic amines.[1] It acts like precipitation.[1] Use the Nephelometry check (Module 1); oils scatter light similarly to solids.[1]

Q: Why does my compound work in enzymatic assays but not cell assays? A: Aside from permeability, check the protein binding . Cell media contains 10% FBS.[1] Imidazo[1,2-a]pyridines are highly protein-bound.[1] Run the assay in low-serum media (1% FBS) to see if potency returns.[1]

References

  • Alsenz, J., & Kansy, M. (2007).[1] High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Goel, R., et al. (2017).[1] Imidazo[1,2-a]pyridine: A multifunctional nucleus for the design of diverse bioactive compounds. MedChemComm, 8(1), 1-24. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553. Link

Sources

Optimization

Technical Support Center: Analytical Optimization for Imidazo[1,2-a]pyridine Scaffolds

Status: Operational Ticket Focus: Method Refinement & Troubleshooting Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Refinement & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Privileged" Problem

Welcome to the technical support hub for imidazo[1,2-a]pyridine analysis. You are likely here because this "privileged scaffold"—found in drugs like Zolpidem and Alpidem—is presenting specific analytical challenges in your workflow.

The Core Issue: The bridgehead nitrogen at position 4 (N4) is weakly basic (pKa ≈ 6.8). In standard low-pH reverse-phase conditions (pH 2–3), this nitrogen becomes protonated (


).[1] While beneficial for MS sensitivity, this positive charge interacts aggressively with residual silanols on silica-based columns, causing severe peak tailing, retention shifts, and resolution loss between regioisomers.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of this bicyclic heterocycle.

Module 1: Chromatographic Resolution (HPLC/UHPLC)

Issue A: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: Secondary silanol interactions. The protonated N4 interacts with ionized silanols (


) on the stationary phase.

The Fix: Neutralize the Analyte or the Surface.

ParameterRecommendationScientific Rationale
Mobile Phase pH pH 9.5 – 10.5 At pH 10 (2 units > pKa), the imidazo[1,2-a]pyridine is >99% neutral.[1] Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.[1]
Buffer Selection 10mM Ammonium Bicarbonate Volatile and MS-compatible. Provides sufficient buffering capacity at high pH.
Stationary Phase Hybrid Particle (BEH) C18 If high pH is impossible, use a Charged Surface Hybrid (CSH) column at low pH.[1] The CSH surface is positively charged, repelling the protonated analyte and preventing silanol interaction.
Issue B: Regioisomer Separation (2- vs. 3-substituted)

Diagnosis: Synthetic pathways (e.g., condensation of 2-aminopyridine) often yield mixtures of 2- and 3-substituted isomers with identical m/z and hydrophobicity.[1]

The Fix: Exploit Pi-Pi (


) Interactions.
Standard C18 columns separate based on hydrophobicity. Isomers often co-elute here. Phenyl-based columns separate based on electron density differences in the aromatic rings.

Protocol: Isomer Resolution Method

  • Column: Phenyl-Hexyl or Biphenyl (1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).[1]
    
  • Gradient: Shallow gradient (e.g., 5% to 30% B over 10 minutes).

Workflow Visualization: Column Selection Logic

ColumnSelection Start START: Analytical Challenge IsomerCheck Are Regioisomers Present? Start->IsomerCheck pHCheck Can you run High pH (10)? IsomerCheck->pHCheck No (Peak Shape Priority) Phenyl Select Phenyl-Hexyl / Biphenyl (Use Methanol Mobile Phase) IsomerCheck->Phenyl Yes (Separation Priority) HighPH Select Hybrid C18 (BEH) (10mM NH4HCO3) pHCheck->HighPH Yes LowPH Select Charged Surface Hybrid (CSH) (0.1% Formic Acid) pHCheck->LowPH No (MS Sensitivity Critical)

Figure 1: Decision tree for selecting the optimal stationary phase based on isomer presence and pH tolerance.

Module 2: Mass Spectrometry (LC-MS/MS)

Issue: Signal Suppression & Fragmentation Ambiguity

Diagnosis: Imidazo[1,2-a]pyridines are prone to adduct formation and can suffer suppression from synthesis catalysts (e.g., Copper or Palladium salts).[1]

Troubleshooting Guide:

  • The "Invisible" Adduct:

    • Symptom:[2][3][4][5][6][7] Low intensity of

      
      .
      
    • Cause: Formation of stable

      
       or 
      
      
      
      .[1]
    • Action: Add 5mM Ammonium Formate to the aqueous mobile phase. Ammonium ions suppress sodium adducts by competing for ionization sites.

  • Fragmentation Fingerprint (MRM Setup):

    • When developing Multiple Reaction Monitoring (MRM) methods, look for the characteristic cleavage of the substituent at the C3 position.

    • Common Fragment:m/z 78-79 (Pyridine ring) and m/z 119 (Imidazo[1,2-a]pyridine core) are standard backbone fragments.[1]

Workflow Visualization: MS Optimization

MSOptimization Step1 1. Infusion (10 µL/min) Step2 2. Cone Voltage Ramp (Maximize [M+H]+) Step1->Step2 Step3 3. Desolvation Temp (High: 450°C+ for rigid rings) Step2->Step3 Step4 4. Collision Energy (Target m/z 79/119) Step3->Step4

Figure 2: Step-by-step MS source parameter optimization for rigid heterocyclic scaffolds.

Module 3: Sample Preparation & Stability

Context: The scaffold is generally stable, but solubility is the primary pre-analytical error source.

  • Solubility: Poor water solubility.

    • Protocol: Dissolve stock in 100% DMSO.

    • Dilution: Dilute to working concentration using 50:50 Water:Acetonitrile. Do not dilute directly into 100% aqueous buffer, as the compound may crash out, leading to "ghost peaks" in subsequent blank runs (carryover).[1]

  • Light Sensitivity: Some analogues (especially nitro- or halide-substituted) are photosensitive.[1]

    • Protocol: Use amber vials for all autosampler sequences.

Frequently Asked Questions (FAQ)

Q: I see a "Ghost Peak" eluting after my main peak in the blank. What is it? A: This is likely carryover due to the basic nitrogen adhering to the injector needle or valve seals.

  • Fix: Change your needle wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid . The acid ensures the basic residue is protonated (soluble) and washed away.

Q: My retention time shifts by 0.5 min between runs. A: This indicates pH instability. Because the pKa is ~6.8, running a mobile phase at pH 6.5–7.0 is disastrous (small pH changes cause large shifts in ionization state).[1]

  • Fix: Move the pH to a "robustness zone"—either < 3.0 or > 9.0.

Q: Can I use UV detection? A: Yes. The imidazo[1,2-a]pyridine core has strong absorbance.[1]

  • Wavelength: Monitor 254 nm (aromatic) and 280 nm . Note that substitution at the 2-position (e.g., phenyl) extends conjugation, shifting

    
     higher (300–320 nm).
    

References

  • Goel, R., et al. (2021).[1] "Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience. Link

  • Stoll, D., & Dolan, J. (2025).[1][4] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Link

  • Bagdi, A.K., et al. (2023).[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega. Link

  • Perveen, S., et al. (2021).[1][8] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2025). "Ion Chromatography Troubleshooting Guide: Peak Shapes and Retention." Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: A Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile sta...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile stands out as a key intermediate for the synthesis of novel pharmaceuticals, particularly in oncology and virology. The specific arrangement of its chloro and cyano functionalities presents a unique synthetic challenge. This guide provides a comparative analysis of two plausible synthetic strategies for this target molecule, offering insights into the rationale behind experimental choices and detailed protocols to aid researchers in drug discovery and development.

Introduction to the Target Molecule

2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a structurally complex molecule with significant potential as a building block in drug discovery. The chlorine atom at the 7-position modulates the electronic properties of the pyridine ring, while the chlorine at the 2-position and the carbonitrile at the 3-position of the imidazole ring offer versatile handles for further chemical modifications. The development of efficient and scalable synthetic routes is crucial for unlocking the full therapeutic potential of its derivatives.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic disconnections are considered for the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. The first approach involves the construction of the imidazo[1,2-a]pyridine core using a pre-functionalized building block. The second strategy relies on the initial formation of the 7-chloroimidazo[1,2-a]pyridine scaffold followed by sequential functionalization at the C-2 and C-3 positions.

FeatureRoute 1: Convergent SynthesisRoute 2: Sequential Functionalization
Starting Materials 2-Amino-4-chloropyridine, 2-chloro-3-oxopropanenitrile2-Amino-4-chloropyridine, Chloroacetaldehyde
Key Reactions CyclocondensationCyclocondensation, C-2 Chlorination, C-3 Cyanation
Number of Steps Fewer stepsMore steps
Potential Yield Potentially higher overall yieldYield may be lower due to multiple steps
Selectivity High regioselectivity in cyclizationPotential for side reactions in functionalization steps
Scalability Dependent on the availability and stability of the C2-synthonMay be more amenable to process optimization
Safety Concerns Handling of potentially unstable α-halonitrilesUse of hazardous chlorinating and cyanating agents

Route 1: Convergent Synthesis via Cyclocondensation

This strategy offers a more direct approach to the target molecule by reacting 2-amino-4-chloropyridine with a suitable three-carbon building block that already contains the chloro and cyano functionalities. A plausible candidate for this is 2-chloro-3-oxopropanenitrile.

Diagram of Synthetic Pathway: Route 1

Route 1 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Intermediate Cyclization Intermediate 2-Amino-4-chloropyridine->Intermediate Reaction 2-Chloro-3-oxopropanenitrile 2-Chloro-3-oxopropanenitrile 2-Chloro-3-oxopropanenitrile->Intermediate Target_Molecule 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Intermediate->Target_Molecule Dehydration Route 2 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Step1_Product 7-Chloroimidazo[1,2-a]pyridine 2-Amino-4-chloropyridine->Step1_Product Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1_Product Step2_Product 2,7-Dichloroimidazo[1,2-a]pyridine Step1_Product->Step2_Product C-2 Chlorination Target_Molecule 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Step2_Product->Target_Molecule C-3 Cyanation

Comparative

Decoding Target Engagement: A Comparative Guide to Validating 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Derivatives as Kinase Inhibitors

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Quest for Target Validation The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Quest for Target Validation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[2][3] Notably, a significant body of research points towards the role of imidazo[1,2-a]pyridine analogs as potent inhibitors of protein kinases, key regulators of cellular processes that are often dysregulated in diseases like cancer.[4] Specifically, the PI3K/Akt/mTOR signaling pathway, a critical axis for cell growth, proliferation, and survival, has emerged as a frequent target for this class of compounds.[4][5][6]

This guide focuses on a specific derivative, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. While its precise molecular target is still under investigation, its structural alerts strongly suggest its potential as a kinase inhibitor, likely targeting a component of the PI3K/Akt/mTOR pathway. Validating this hypothesis is a critical step in its development as a potential therapeutic agent. This guide provides a comparative overview of robust experimental strategies to confirm the biological target of this and related derivatives, offering researchers a scientifically rigorous framework for target validation. We will delve into the mechanistic underpinnings, detailed protocols, and comparative analysis of three complementary techniques: the Cellular Thermal Shift Assay (CETSA) for target engagement, in vitro kinase activity assays for direct inhibitory function, and Western blotting for downstream pathway modulation.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively active, drives tumorigenesis in a variety of cancers.[5][6] This makes the kinases within this pathway—PI3K, Akt, and mTOR—highly attractive targets for cancer therapy.[4] Given the documented activity of imidazo[1,2-a]pyridine derivatives against this pathway, we will proceed with the hypothesis that 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile targets a kinase within this cascade, for instance, Akt1.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (p-Akt) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of substrates Compound 2,7-Dichloroimidazo[1,2-a]pyridine -3-carbonitrile derivative Compound->Akt Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative Methodologies for Target Validation

A multi-pronged approach is essential for robust target validation. We will compare a biophysical method that confirms direct binding in a cellular context, a biochemical assay to quantify inhibitory activity, and a cell-based assay to observe the downstream consequences of target engagement.

Assay Principle Key Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTm)Confirms target engagement in intact cells; Label-free.Indirect measure of binding; Throughput can be limited.
In Vitro Kinase Activity Assay Measures the phosphorylation of a substrate by the purified kinase in the presence of the inhibitor.IC50 valueDirect, quantitative measure of inhibition; High-throughput potential.In vitro conditions may not fully recapitulate the cellular environment.
Western Blotting Detects changes in the phosphorylation status of downstream pathway components.Decreased phosphorylation of downstream targets.Confirms functional consequence of target inhibition in a cellular context.Indirect; Can be influenced by off-target effects.

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement

CETSA is a powerful biophysical technique that assesses drug-target interaction within a physiological context by measuring changes in the thermal stability of a protein upon ligand binding.[7][8] The principle is that a protein stabilized by a bound ligand will have a higher melting temperature (Tm) and thus remain soluble at higher temperatures compared to its unbound state.[1][8]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot melt curves and determine thermal shift D->E Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Incubate purified kinase with varying concentrations of the inhibitor B 2. Initiate the kinase reaction by adding substrate and ATP A->B C 3. Stop the reaction and detect the phosphorylated substrate B->C D 4. Plot kinase activity vs. inhibitor concentration C->D E 5. Calculate the IC50 value D->E

Caption: Generalized workflow for an in vitro kinase activity assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay for Akt1

This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor. [9][10]

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution.

    • Dilute the purified, tagged Akt1 kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled tracer to their working concentrations in the kinase buffer.

  • Assay Procedure:

    • Serially dilute the 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile derivative in kinase buffer.

    • In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer. [11][9] * Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome

A dose-dependent decrease in the TR-FRET signal will be observed as the compound displaces the fluorescent tracer from the Akt1 active site. The IC50 value provides a quantitative measure of the compound's potency.

Method 3: Western Blotting - Assessing Downstream Pathway Modulation

To confirm that the engagement and inhibition of the target kinase have a functional consequence within the cell, we can monitor the phosphorylation status of its downstream substrates. For Akt, a key downstream target is GSK3β. Inhibition of Akt should lead to a decrease in the phosphorylation of GSK3β at Ser9.

Detailed Protocol: Western Blot for Phospho-Akt and Phospho-GSK3β
  • Cell Treatment and Lysis:

    • Treat cells with the compound at concentrations around its IC50 value for a defined period (e.g., 1-4 hours).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome

A dose-dependent decrease in the levels of phospho-Akt and phospho-GSK3β, without a significant change in the total levels of these proteins, would indicate that the compound is effectively inhibiting the Akt signaling pathway in cells.

Conclusion: A Triad of Evidence for Confident Target Validation

The validation of a biological target for a novel compound like 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile requires a rigorous, multi-faceted experimental approach. By combining the strengths of biophysical, biochemical, and cell-based assays, researchers can build a compelling case for a specific drug-target interaction. The Cellular Thermal Shift Assay provides crucial evidence of target engagement in a native cellular environment. An in vitro kinase activity assay delivers a quantitative measure of the compound's inhibitory potency. Finally, Western blotting for downstream pathway markers confirms that this inhibition translates into a functional cellular response. Together, these methods form a self-validating system that provides the necessary confidence to advance a promising compound through the drug discovery pipeline.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 38, 559–569.
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 20(4), 1–1.
  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics, 12(7), 1165–1178.
  • Kinross, K. M., Montgomery, K. G., Kleinschmidt, M., Waring, P., Ivetac, I., Tikoo, A., Saad, M., Stylli, S. S., Ling, X., & Penington, T. (2012). Preclinical testing of PI3K/AKT/mTOR signaling inhibitors in a mouse model of ovarian endometrioid adenocarcinoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(13), 3547–3558.
  • BPS Bioscience. (n.d.). AKT1 Assay Kit. Retrieved from [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067.
  • Al-Khdhairawi, A. Q., & Al-Mugdadi, S. F. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3779.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87.
  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Imidazo[1,2-a]pyridines: promising drug candidate for antitumor therapy. Mini reviews in medicinal chemistry, 16(16), 1317–1336.
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  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic advances in medical oncology, 6(4), 154–167.
  • Dziekan, J. M., Yu, H., Chen, D., & Dai, L. (2019). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
  • Pelago Bioscience. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. Retrieved from [Link]

  • Kotelevets, L., Chastre, E., Desmaële, D., & Vlasova, A. (2012). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Frontiers in endocrinology, 3, 136.
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  • Orcutt, S. J., Nomanbhoy, T. K., & Weinstock, J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 229–240.
  • Burke, J. E., & Williams, R. L. (2015). PI3K activity assays. Methods in molecular biology (Clifton, N.J.), 1232, 141–153.

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Validation

The 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its synthetic accessibility and diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial activities, have made it a fertile ground for drug discovery.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues derived from the promising 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile core, with a focus on anticancer applications. While direct and comprehensive SAR studies on this specific scaffold are emerging, by examining related imidazo[1,2-a]pyridine series, we can infer critical structural determinants for biological activity and guide future drug design efforts.

The Strategic Importance of the 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Core

The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology. The dichloro-substitution pattern is anticipated to significantly influence the molecule's electronic properties and binding interactions with biological targets. The carbonitrile group at the 3-position is a versatile functional group that can be further elaborated or participate in key interactions within a target's active site.

General Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] Numerous synthetic methodologies have been developed to introduce a wide array of substituents onto this versatile scaffold.[6][7]

Synthetic_Scheme 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine

Caption: General synthetic route to the imidazo[1,2-a]pyridine scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions based on published data for various analogues.

The Critical Role of Substitution at the 2- and 3-Positions

Modifications at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring have been extensively explored and are known to be crucial for various biological activities.

A study on 3-aminoimidazo[1,2-a]pyridine derivatives as potential anticancer agents revealed that a compound bearing a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited high inhibitory activity against the HT-29 colon cancer cell line.[8] This highlights the importance of electron-withdrawing groups at C-2 and a halogenated aromatic moiety at C-3 for potent anticancer effects.

In the context of antifungal agents, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated against Candida albicans.[5] The synthetic precursor, 2-chloro-H-imidazo[1,2-a]pyridine, underscores the utility of a chloro-substituent at the 2-position as a handle for further functionalization.[5]

Influence of Substituents on the Pyridine Ring (C-5, C-6, C-7, and C-8)

Substitutions on the pyridine portion of the scaffold also play a significant role in modulating biological activity. Research on 6-substituted imidazo[1,2-a]pyridines has demonstrated their potent activity against colon cancer cell lines HT-29 and Caco-2.[9] This suggests that the C-6 position is a key site for modification to enhance anticancer efficacy.

Prospective SAR of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Analogues

Based on the analysis of related imidazo[1,2-a]pyridine series, we can project the following SAR trends for analogues of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile:

  • The 2-Chloro Group: The presence of a chlorine atom at the C-2 position is expected to enhance the electrophilic character of this position, potentially leading to favorable interactions with nucleophilic residues in the target protein's active site. This could be particularly relevant for kinase inhibitors, a common application for this scaffold.

  • The 7-Chloro Group: Halogen substitution on the pyridine ring, such as the chloro group at C-7, can significantly impact the molecule's overall electronic distribution and lipophilicity. This can influence cell permeability and binding affinity. In some pyridine-containing compounds, the presence of halogens has been shown to decrease IC50 values.[10]

  • The 3-Carbonitrile Group: The nitrile functionality at C-3 is a potent hydrogen bond acceptor and can be crucial for anchoring the molecule within a binding pocket. Its linear geometry also imposes specific steric constraints that can be exploited for selective targeting.

  • Further Modifications: Elaboration of the 3-carbonitrile into other functional groups, or the introduction of various substituents at other available positions on the pyridine ring (C-5, C-6, and C-8), would likely lead to a diverse range of biological activities. For instance, the introduction of basic amines or other hydrogen-bonding moieties could enhance interactions with specific biological targets.

SAR_Summary cluster_0 Imidazo[1,2-a]pyridine Core Core Core C2_Substitution C-2 Substitution (e.g., -Cl, -NO2) Core->C2_Substitution Influences Potency C3_Substitution C-3 Substitution (e.g., -CN, Aryl) Core->C3_Substitution Crucial for Binding C6_Substitution C-6 Substitution Core->C6_Substitution Modulates Efficacy C7_Substitution C-7 Substitution (e.g., -Cl) Core->C7_Substitution Affects Pharmacokinetics Biological_Activity Biological Activity (e.g., Anticancer) C2_Substitution->Biological_Activity C3_Substitution->Biological_Activity C6_Substitution->Biological_Activity C7_Substitution->Biological_Activity

Caption: Key SAR takeaways for substituted imidazo[1,2-a]pyridines.

Experimental Data Comparison

The following table summarizes the biological activity of representative imidazo[1,2-a]pyridine analogues from the literature, providing a basis for comparison and future design.

Compound/Analogue SeriesBiological ActivityKey Structural FeaturesReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesAntifungal (Candida albicans)2-Chloro-H-imidazo[1,2-a]pyridine precursor[5]
6-Substituted imidazo[1,2-a]pyridinesAnticancer (HT-29 and Caco-2 cells)Various substituents at C-6[9]
3-Aminoimidazo[1,2-a]pyridinesAnticancer (HT-29 cells)C-2 nitro group and C-3 p-chlorophenyl group[8]

Key Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

A mixture of the appropriate 2-aminopyridine (1 equivalent) and an α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are then calculated.

Conclusion and Future Directions

The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific analogue series is limited, a comparative analysis of related imidazo[1,2-a]pyridine derivatives provides valuable insights for rational drug design. The chloro substituents at the C-2 and C-7 positions, along with the carbonitrile at C-3, are key features that can be strategically exploited to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of substitutions at various positions of this scaffold and the evaluation of these new analogues against a panel of relevant biological targets to unlock their full therapeutic potential.

References

  • Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(15), 3043-3048. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • G. M. L. de Melo, et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. Stellenbosch University. [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... Retrieved from [Link]

  • Katsy, E., & Nenajdenko, V. G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35234. [Link]

  • Reyes-González, I. Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(7), 896. [Link]

  • ResearchGate. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Mohammadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts, 13(4), 285-296. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. The Beilstein Journal of Organic Chemistry, 20, 2686-2698. [Link]

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  • Hussein, A. M. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3737–3749. [Link]

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Comparative

Head-to-Head: Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine in Biological Systems

Executive Summary In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold stands as a "privileged structure," serving as the backbone for blockbuster sedatives (e.g., Zolpidem) and emerging k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold stands as a "privileged structure," serving as the backbone for blockbuster sedatives (e.g., Zolpidem) and emerging kinase inhibitors.[1] Its structural isomer, imidazo[1,5-a]pyridine , while historically less ubiquitous in marketed drugs, has recently gained traction as a powerful bioisostere for heme-binding enzymes (IDO1) and as a tunable scaffold for fluorescent biological imaging.

This guide provides a technical, head-to-head analysis of these two isomers. We evaluate their electronic distinctiveness, target engagement profiles, and metabolic liabilities to assist medicinal chemists in scaffold hopping and library design.

FeatureImidazo[1,2-a]pyridineImidazo[1,5-a]pyridine
Primary Status Pharmacological WorkhorseSpecialized Bioisostere & Fluorophore
Key Marketed Drugs Zolpidem, Alpidem, Olprinone(In development: IDO1 inhibitors)
Electronic Character C3-Nucleophilic (aromatic)C3/C5-Carbene resonance contributions
Primary Targets GABA-A, Kinases (PI3K, p38)IDO1, RORc, Imaging Probes
Fluorescence Weak (requires specific substitution)Strong (Large Stokes Shift)

Part 1: Structural & Electronic Anatomy

The biological divergence of these isomers stems from the position of the bridgehead nitrogen, which dictates the electron density map and subsequent binding interactions.

Electronic Distribution & Reactivity
  • Imidazo[1,2-a]pyridine: The bridgehead nitrogen at position 4 creates a highly nucleophilic center at C3 . This is the primary site for electrophilic functionalization (e.g., formylation, halogenation) and is critical for the "angle" of substituent projection in the GABA-A receptor binding pocket.

  • Imidazo[1,5-a]pyridine: The bridgehead nitrogen at position 9 (in standard numbering) alters the conjugation. This scaffold exhibits higher electron density at C1 and C3 , with significant contributions from carbene-like resonance structures, influencing its ability to coordinate with heme iron in metalloenzymes.

Visualization of Isomer Logic

The following diagram illustrates the structural relationship and key reactive sites.

IsomerComparison cluster_0 Scaffold A: Imidazo[1,2-a]pyridine cluster_1 Scaffold B: Imidazo[1,5-a]pyridine NodeA Imidazo[1,2-a]pyridine (Bridgehead N at 4) PropA1 High Nucleophilicity at C3 NodeA->PropA1 PropA2 Stable Aromatic System NodeA->PropA2 PropB1 Carbene-like Resonance PropA1->PropB1 Reactivity Difference NodeB Imidazo[1,5-a]pyridine (Bridgehead N at 9) NodeB->PropB1 PropB2 Large Stokes Shift NodeB->PropB2

Figure 1: Structural divergence leading to distinct electronic properties. Note the shift in nucleophilic centers.

Part 2: Pharmacodynamics (Target Engagement)

The GABA-A Receptor (The 1,2-a Stronghold)

The imidazo[1,2-a]pyridine scaffold is synonymous with the "Z-drugs" (e.g., Zolpidem).

  • Mechanism: It binds to the benzodiazepine site (α1 subunit) of the GABA-A receptor.

  • SAR Insight: The nitrogen at position 1 acts as a hydrogen bond acceptor for the receptor's histidine residue. The substituent at C3 (typically an amide or aryl group) positions itself into a lipophilic pocket.

  • Why 1,5-a fails here: The altered position of the nitrogen atoms in the 1,5-a isomer disrupts this critical H-bond geometry, rendering it largely inactive for this specific pocket.

Heme-Enzymes & IDO1 (The 1,5-a Niche)

Recent medicinal chemistry efforts (e.g., by Vertex and BMS) have highlighted imidazo[1,5-a]pyridine as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target.

  • Mechanism: The sp2 nitrogen in the imidazole ring coordinates directly with the heme iron active site.

  • Advantage: While imidazoles inhibit CYP450s (a toxicity risk), the fused imidazo[1,5-a]pyridine system can be tuned to maintain IDO1 potency while reducing off-target CYP inhibition compared to simpler imidazole scaffolds.[2]

Part 3: Experimental Protocols

To objectively compare these isomers in a drug discovery campaign, you must assess their metabolic stability, as the electron-rich nature of both scaffolds makes them susceptible to oxidative metabolism.

Protocol: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the isomers.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1,2-a and 1,5-a analogs) at 1 µM.

Workflow:

  • Pre-incubation: Mix 450 µL of microsome solution (0.5 mg/mL final conc) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Workflow Visualization

MicrosomalStability cluster_sampling Time Points Start Test Compounds (1 µM) Mix Microsome Mix (37°C, 5 min) Start->Mix Init Add NADPH (Start Reaction) Mix->Init T0 T=0 min Init->T0 T15 T=15 min Init->T15 T45 T=45 min Init->T45 Quench Quench with ACN (+ Internal Std) T0->Quench T15->Quench T45->Quench LCMS LC-MS/MS Analysis (Determine % Remaining) Quench->LCMS

Figure 2: Standardized workflow for assessing metabolic liability of imidazopyridine isomers.

Part 4: Comparative Data Summary

The following table synthesizes data from key medicinal chemistry campaigns (e.g., IDO1 inhibition and GABAergic ligands).

MetricImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineBiological Implication
pKa (Conj. Acid) ~6.8 (Pyridine-like)~5.5 - 7.0 (Variable)1,2-a is generally more basic; affects lysosomal trapping and solubility.
Metabolic Liability High (Oxidation at C3/CH3)Moderate/High (Ring oxidation)Both require substitution (e.g., F, Cl) to block metabolic soft spots.
Fluorescence (

)
< 0.1 (Unsubstituted)0.4 - 0.8 (Substituted)1,5-a is superior for designing "turn-on" biological probes.
Stokes Shift Small (~40-60 nm)Large (>100 nm possible)1,5-a reduces self-quenching artifacts in imaging.
Synthetic Access High (Condensation)Moderate (Cyclization)1,2-a libraries are easier to generate rapidly.

Part 5: References

  • Goel, R. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][4][5][6][7][8] ACS Omega. Link

  • Meessen, J. et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.[2] Link

  • Fauber, B. P. et al. (2015).[9] Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Volpi, G. et al. (2020). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules.[2][3][5][6][8][9][10][11][12][13][14] Link

  • Bagdi, A. K. et al. (2024). C3-Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. Chemical Science. Link

Sources

Validation

Definitive Guide: Confirming the Mechanism of Action for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Derivatives

Executive Summary & Mechanistic Hypothesis The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. While derivatives of this class have been explored for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

The 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. While derivatives of this class have been explored for kinase inhibition (specifically PI3K/Akt/mTOR), the presence of the 3-carbonitrile group combined with halogenated positions (2,7-dichloro) strongly predisposes this pharmacophore to act as a Tubulin Polymerization Inhibitor (TPI) targeting the Colchicine Binding Site (CBS) .

Unlike Taxanes (which stabilize microtubules) or Vinca Alkaloids (which bind the Vinca domain), this specific scaffold typically functions as a microtubule destabilizer. It inhibits the assembly of tubulin into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Critical Scientific Warning: Because the imidazo[1,2-a]pyridine core is promiscuous, it is scientifically negligent to assume a single target. This guide provides the protocol to confirm tubulin targeting while validating selectivity against kinase off-targets.

Comparative Performance Analysis

To validate your derivative, you must benchmark it against clinical and experimental standards. The table below outlines the expected performance profile if your compound is a true Colchicine-Site Binder.

Table 1: Mechanistic Profiling vs. Standard Agents
Feature2,7-Dichloro...[1][2] Derivative (Target Profile)Combretastatin A-4 (CA-4) Paclitaxel (Taxol) Vincristine
Primary MoA Tubulin DestabilizerTubulin DestabilizerTubulin StabilizerTubulin Destabilizer
Binding Site Colchicine Site Colchicine SiteTaxane SiteVinca Site
Tubulin Polymerization Inhibits (Reduces Vmax)InhibitsPromotes (Enhances)Inhibits
Cell Cycle Arrest G2/M Phase G2/M PhaseG2/M PhaseG2/M Phase
MDR Sensitivity Low (Often evades P-gp)LowHigh (P-gp substrate)High
Key Differentiator Dual-Activity Potential: May possess residual PI3K/Akt inhibitory activity due to the pyridine core.Pure Tubulin binder; vascular disrupting agent.Hyper-stabilization of microtubules.Distinct binding kinetics.

Experimental Validation Protocols

Do not rely on a single assay. A robust mechanism confirmation requires a "Triangulation Strategy": Biochemical (In Vitro) + Cellular (Flow Cytometry) + Structural (Competition).

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct effect of the ligand on tubulin assembly kinetics.

Methodology:

  • Reagent Prep: Use >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Reporter: Add DAPI (10 µM) or a specific tubulin fluorophore. DAPI fluorescence increases upon binding to polymerized microtubules.

  • Dosing: Prepare the 2,7-dichloro derivative at 3 concentrations (e.g., 1 µM, 5 µM, 10 µM). Include CA-4 (5 µM) as a positive control and Paclitaxel (5 µM) as a stabilizer control.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

Interpretation:

  • True Positive: A flattening of the sigmoidal growth curve (reduced Vmax and final plateau) compared to the Vehicle (DMSO).

  • Differentiation: If the curve rises faster and higher than DMSO, you have a stabilizer (Taxane-like), not a destabilizer.

Protocol B: Colchicine Competitive Binding Assay

Objective: Confirm the specific binding site is the CBS, not the Vinca or Taxane site.

Methodology:

  • Incubate tubulin (3 µM) with [³H]-colchicine (5 µM) and the test compound (at 1, 5, and 25 µM) for 30 minutes at 37°C.

  • Filter the mixture through DEAE-cellulose filters to capture tubulin-ligand complexes.

  • Measure radioactivity via liquid scintillation counting.

Causality Check: If your compound causes a dose-dependent decrease in scintillation counts, it is physically displacing colchicine, confirming the binding site.

Protocol C: Kinase Selectivity Screen (The "Exclusion" Step)

Objective: Rule out PI3K/Akt polypharmacology.

Since imidazo[1,2-a]pyridines are privileged kinase scaffolds, you must run a Western Blot on treated lysates (e.g., HeLa or MCF-7 cells).

  • Targets: p-Akt (Ser473), p-mTOR, and Total Akt.

  • Result: A pure tubulin inhibitor will cause G2/M arrest without immediate (1-2h) ablation of p-Akt. If p-Akt vanishes within minutes, your compound is likely a dual inhibitor or a primary kinase inhibitor.

Visualizing the Mechanism of Action

Diagram 1: The Molecular Pathway

This diagram illustrates the downstream consequences of the 2,7-dichloro derivative binding to the Colchicine site.

MoA_Pathway Compound 2,7-Dichloroimidazo[1,2-a]pyridine Derivative CBS Colchicine Binding Site (Interface) Compound->CBS Binds with High Affinity Tubulin Free Tubulin Dimers (α/β) Tubulin->CBS Polymerization Microtubule Polymerization CBS->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupted Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Pathway illustrating the cascade from ligand binding at the Colchicine site to apoptotic cell death via mitotic arrest.

Diagram 2: Experimental Decision Tree

Use this logic flow to interpret your data and classify the compound.

Decision_Tree Start Start: Tubulin Polymerization Assay Result1 Polymerization Inhibited? Start->Result1 Branch_No No (or Enhanced) Result1->Branch_No Curve Enhanced/Unchanged Branch_Yes Yes Result1->Branch_Yes Curve Flattened Final_Taxane Likely Taxane Site (Stabilizer) Branch_No->Final_Taxane Enhanced Check_Site Colchicine Competition Assay Branch_Yes->Check_Site Site_Yes Displaces Colchicine Check_Site->Site_Yes Site_No No Displacement Check_Site->Site_No Check_Kinase Western Blot: p-Akt / p-mTOR Site_Yes->Check_Kinase Final_Vinca Likely Vinca Site Binder Site_No->Final_Vinca Kinase_Neg No Kinase Effect Check_Kinase->Kinase_Neg Kinase_Pos Reduced Phosphorylation Check_Kinase->Kinase_Pos Final_Pure CONFIRMED: Pure CBS Inhibitor Kinase_Neg->Final_Pure Final_Dual CONFIRMED: Dual Tubulin/Kinase Inhibitor Kinase_Pos->Final_Dual

Caption: Logic flow for distinguishing pure Colchicine Binding Site Inhibitors (CBSIs) from dual-action or alternative mechanism agents.

References

  • Cheng, B., et al. (2026).[3] "Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors." European Journal of Medicinal Chemistry. (Demonstrates the structural basis for tubulin inhibition in this scaffold).

  • Vianello, R., et al. (2022).[4] "Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis." Bioorganic Chemistry. (Provides computational models for colchicine site binding).

  • RSC Publishing. (2021). "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry. (Establishes the precedent for dual tubulin/kinase activity).

  • BenchChem. "2,7-Dichloroimidazo[1,2-a]pyridine Properties and Applications." (Chemical data on the specific intermediate scaffold).

  • Wang, L., et al. (2025).[5] "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest." ResearchGate. (Highlights the kinase inhibitory potential of the core scaffold).

Sources

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Reactant of Route 1
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